2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Overview
Description
The compound “2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The 1,2,4-triazole ring is known for its multidirectional biological activity and is a key component in many pharmacologically active compounds .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through one-pot reactions between carboxylic hydrazides and 2-isothiocyanatobenzonitrile .Molecular Structure Analysis
The 1,2,4-triazole ring in the compound acts as isosteres of amide, ester, and carboxylic acid . It exists in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole .Chemical Reactions Analysis
The 1,2,4-triazole ring is known for its stability and resistance to cleavage . The presence of an aryl or heteroaryl substituent at the C-5 position of the 1,2,4-triazole is crucial for potent antibacterial activity .Scientific Research Applications
Bronchodilators and Asthma Treatment
Research indicates a synthetic route for triazoloquinazolines, highlighting their potential as bronchodilators for asthma treatment. This class includes compounds like 2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione, which could be significant in developing new asthma therapies (Rajan, Rao, Mogilaiah, & Prasad, 2002).
Antihistaminic Agents
Several studies have synthesized triazoloquinazolines as potential H1-antihistaminic agents. These compounds have shown significant protection in vivo against histamine-induced bronchospasm in guinea pigs, suggesting their utility in antihistamine therapies (Alagarsamy, Shankar, & Murugesan, 2008).
Antimicrobial Properties
Triazoloquinazolines have been synthesized and evaluated for antimicrobial activity. This research implies the potential of 2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione in combating microbial infections (El‐Kazak & Ibrahim, 2013).
Anticancer Activity
A study highlights the synthesis of triazoloquinazolines for potential anticancer applications. This suggests the relevance of compounds like 2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione in developing novel cancer therapies (Kovalenko et al., 2012).
Mechanism of Action
Target of Action
The compound, 2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione, is a derivative of quinazolines . Quinazolines are known to interact with various biological targets due to their ability to form hydrogen bonds and their high dipole moments . .
Mode of Action
It is known that quinazoline derivatives can interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that quinazoline derivatives can have various biological properties, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
It is known that quinazoline derivatives can have various biological properties, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . This suggests that the compound may have similar effects.
Action Environment
It is known that the biological activity of quinazoline derivatives can be influenced by the introduction of various substituents . This suggests that the compound’s action may also be influenced by its chemical environment.
properties
IUPAC Name |
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O3S/c1-4-5-16(29-13-8-6-12(22)7-9-13)19-24-20-14-10-17(27-2)18(28-3)11-15(14)23-21(30)26(20)25-19/h6-11,16H,4-5H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYPTXDSKPOMTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=C3C=C(C(=CC3=NC(=S)N2N1)OC)OC)OC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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